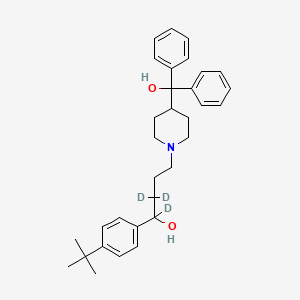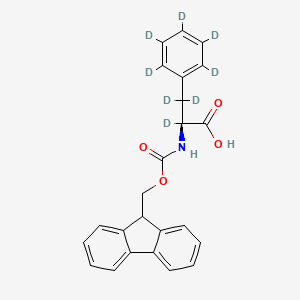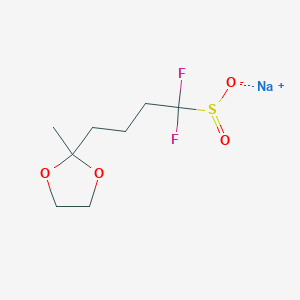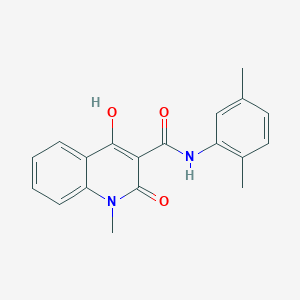![molecular formula C23H19BrClN3O6S B12057991 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477729-20-7](/img/structure/B12057991.png)
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic compound that belongs to the class of sulfonylamino compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can be achieved through a multi-step process involving the following key steps:
Formation of the sulfonylamino intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Hydrazone formation: The acetylated intermediate reacts with hydrazine to form the hydrazone derivative.
Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the final product.
Esterification: The final step involves the esterification of the product with 3-bromobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonylamino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonylamino group.
Protein Binding: May interact with proteins and affect their function.
Medicine
Drug Development: Potential therapeutic agent for conditions such as cancer, inflammation, or infections.
Diagnostic Tools: Can be used in the development of diagnostic assays.
Industry
Material Science: Used in the synthesis of polymers or other advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling, proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
The presence of the bromine atom in [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate may enhance its reactivity in substitution reactions and its potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
477729-20-7 |
|---|---|
Molekularformel |
C23H19BrClN3O6S |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrClN3O6S/c1-33-21-11-15(5-10-20(21)34-23(30)16-3-2-4-17(24)12-16)13-26-28-22(29)14-27-35(31,32)19-8-6-18(25)7-9-19/h2-13,27H,14H2,1H3,(H,28,29)/b26-13+ |
InChI-Schlüssel |
QFYILAOAKZVAKS-LGJNPRDNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)







